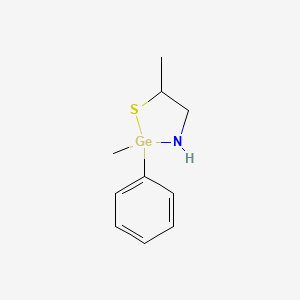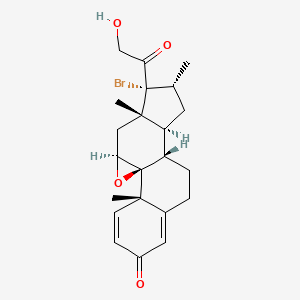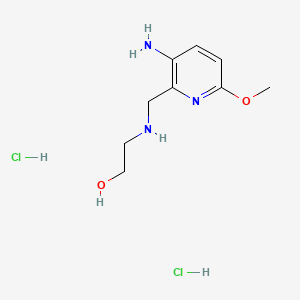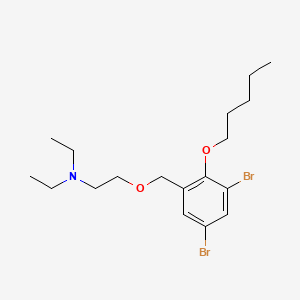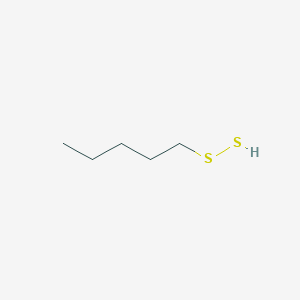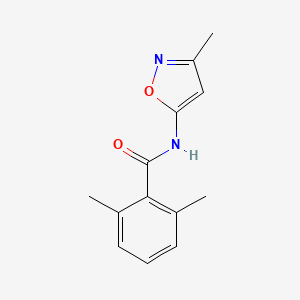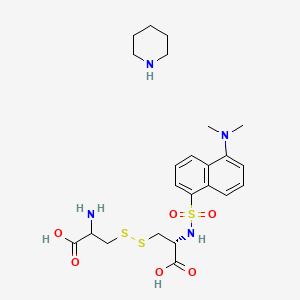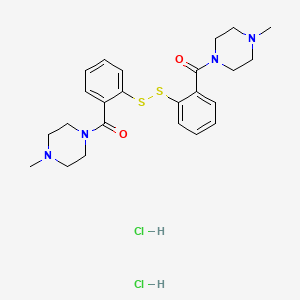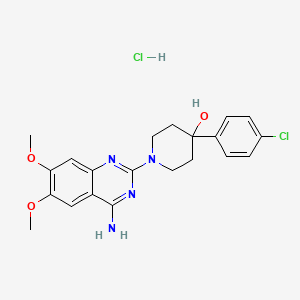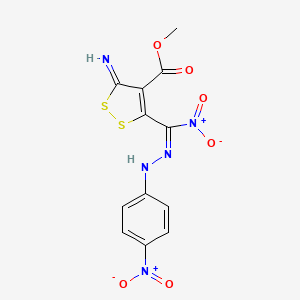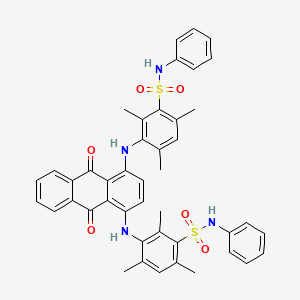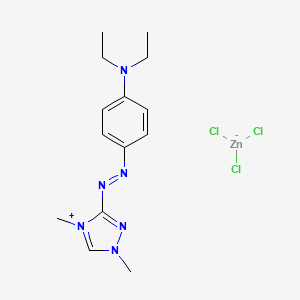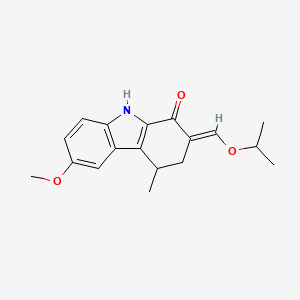
3-(3,5-Dibromo-2-hydroxyphenyl)-2-(4-(hydroxy(oxido)amino)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 176318 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in catalytic reactions and has been studied for its potential in various industrial and research applications.
Preparation Methods
The preparation of NSC 176318 involves several synthetic routes and reaction conditions. Common methods include:
Solid Phase Synthesis: This method involves the use of solid supports to facilitate the synthesis of the compound. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Liquid Phase Synthesis: This method involves the dissolution of reactants in a solvent, followed by the reaction under controlled conditions. The choice of solvent and temperature can significantly impact the yield and purity of the final product.
Industrial Production: On an industrial scale, the production of NSC 176318 often involves continuous flow reactors, which allow for the precise control of reaction conditions and the efficient production of large quantities of the compound.
Chemical Reactions Analysis
NSC 176318 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
NSC 176318 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: It has been studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of NSC 176318 involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
NSC 176318 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 176319: This compound has a similar structure but differs in its reactivity and applications.
NSC 176320: This compound is used in similar catalytic reactions but has different physical and chemical properties.
NSC 176321: This compound has been studied for its potential in different biological applications and has distinct mechanisms of action.
Properties
CAS No. |
16434-87-0 |
|---|---|
Molecular Formula |
C15H8Br2N2O3 |
Molecular Weight |
424.04 g/mol |
IUPAC Name |
(Z)-3-(3,5-dibromo-2-hydroxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H8Br2N2O3/c16-12-6-10(15(20)14(17)7-12)5-11(8-18)9-1-3-13(4-2-9)19(21)22/h1-7,20H/b11-5+ |
InChI Key |
ZPUVRYBJVOJBOQ-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=C(C(=CC(=C2)Br)Br)O)/C#N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=C(C(=CC(=C2)Br)Br)O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


